{4,7-dimethyl-5-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid
CAS No.: 692747-25-4
Cat. No.: VC21499668
Molecular Formula: C17H18O5
Molecular Weight: 302.32g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 692747-25-4 |
|---|---|
| Molecular Formula | C17H18O5 |
| Molecular Weight | 302.32g/mol |
| IUPAC Name | 2-[4,7-dimethyl-5-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]acetic acid |
| Standard InChI | InChI=1S/C17H18O5/c1-9(2)8-21-13-5-10(3)6-14-16(13)11(4)12(7-15(18)19)17(20)22-14/h5-6H,1,7-8H2,2-4H3,(H,18,19) |
| Standard InChI Key | SRBOONZYUSJNMZ-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C(=C(C(=O)O2)CC(=O)O)C)C(=C1)OCC(=C)C |
| Canonical SMILES | CC1=CC2=C(C(=C(C(=O)O2)CC(=O)O)C)C(=C1)OCC(=C)C |
Introduction
The compound {4,7-dimethyl-5-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid is a derivative of the coumarin family, specifically functionalized with acetic acid and methylallyl groups. This compound is notable for its structural complexity and potential applications in fields such as medicinal chemistry, organic synthesis, and materials science.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
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Formation of the Coumarin Core: Coumarins are synthesized via Pechmann condensation or Knoevenagel condensation using phenols and β-ketoesters.
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Functionalization: The introduction of the methylallyl ether group and acetic acid moiety is achieved through alkylation and esterification reactions under controlled conditions.
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Reagents and Conditions:
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Methylallyl bromide or chloride for ether formation.
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Acetic anhydride or chloroacetic acid for acetic acid group attachment.
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Catalysts such as triethylamine or p-toluenesulfonic acid to enhance reaction efficiency.
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Analytical Data
The compound can be characterized using various spectroscopic techniques:
Applications
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Medicinal Chemistry:
Coumarin derivatives are known for their pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer properties. The structural modifications in this compound suggest potential as a lead molecule for drug development. -
Organic Synthesis:
The compound can serve as a precursor or intermediate in synthesizing more complex molecules due to its reactive functional groups. -
Materials Science:
Chromenone derivatives are explored in dye-sensitized solar cells (DSSCs) and fluorescence-based applications due to their photophysical properties.
Related Compounds
Several structurally similar compounds have been studied for their biological activities:
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